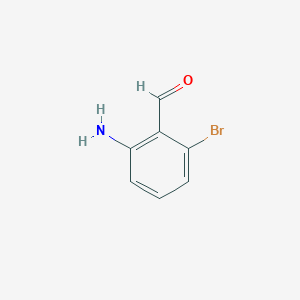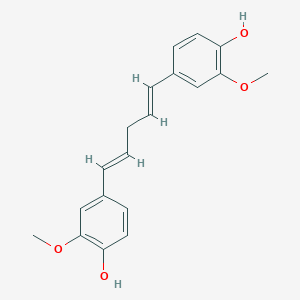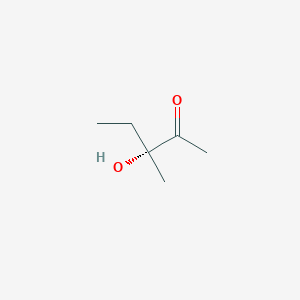
(3R)-3-Hydroxy-3-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-3-methylpentan-2-one, commonly known as diacetyl, is a naturally occurring compound that is found in many foods and beverages. It is also a byproduct of fermentation and is used as a food flavoring agent. In recent years, diacetyl has gained interest in scientific research due to its potential applications in various fields.
Mechanism Of Action
Diacetyl acts as a ligand for the olfactory receptor 13C9. This receptor is found in the nasal epithelium and is responsible for detecting the odor of butter. When diacetyl binds to this receptor, it triggers a signaling cascade that results in the perception of the buttery odor.
Biochemical And Physiological Effects
Diacetyl has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory effects. In animal studies, diacetyl has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages And Limitations For Lab Experiments
Diacetyl is a relatively inexpensive compound that is readily available. It is also stable and easy to handle. However, diacetyl has a strong odor that can be difficult to mask. It is also volatile and can evaporate quickly, making it difficult to control the concentration in experiments.
Future Directions
1. Investigating the potential therapeutic effects of diacetyl in the treatment of diabetes and other metabolic disorders.
2. Studying the role of diacetyl in the regulation of the gut microbiome.
3. Exploring the potential applications of diacetyl in the fragrance and cosmetic industries.
4. Investigating the effects of diacetyl on the central nervous system and its potential use as a neuroprotective agent.
5. Studying the potential anti-inflammatory effects of diacetyl in the treatment of chronic inflammatory diseases.
In conclusion, diacetyl is a compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of diacetyl in various fields.
Synthesis Methods
Diacetyl can be synthesized through the condensation of acetaldehyde and acetyl coenzyme A. This reaction is catalyzed by the enzyme pyruvate decarboxylase. The resulting compound is then reduced to diacetyl by the enzyme diacetyl reductase.
Scientific Research Applications
Diacetyl has been studied for its potential applications in various fields. In the food industry, it is commonly used as a flavoring agent in products such as butter, cheese, and popcorn. In the fragrance industry, it is used as a component in perfumes and colognes. In the biomedical field, diacetyl has been studied for its potential therapeutic effects.
properties
CAS RN |
133645-41-7 |
|---|---|
Product Name |
(3R)-3-Hydroxy-3-methylpentan-2-one |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(3,8)5(2)7/h8H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
KHCUSEDRQWYNDS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)C)O |
SMILES |
CCC(C)(C(=O)C)O |
Canonical SMILES |
CCC(C)(C(=O)C)O |
synonyms |
2-Pentanone, 3-hydroxy-3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



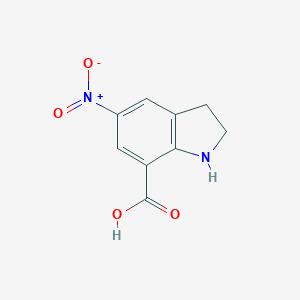
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
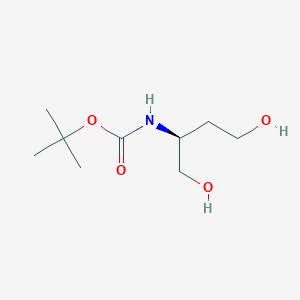
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
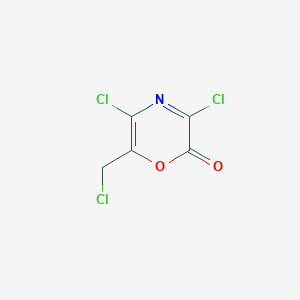
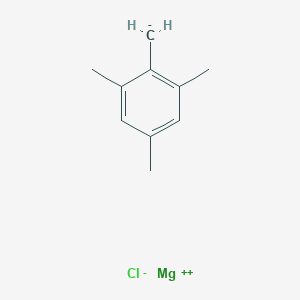
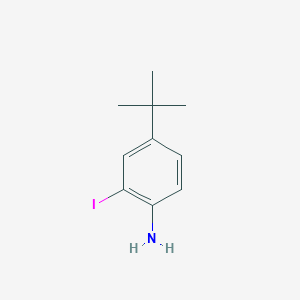
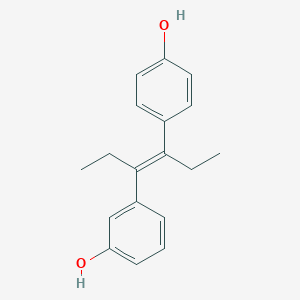
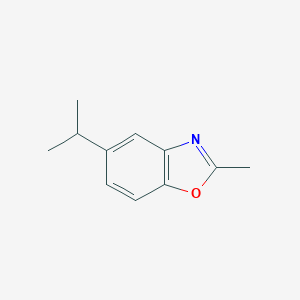
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
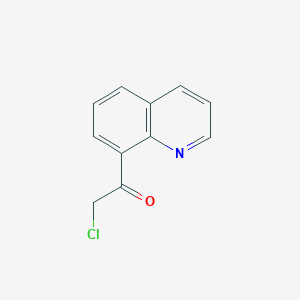
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
